molecular formula C13H27NO2 B8603176 2-(Dimethylamino)ethyl nonanoate CAS No. 56535-30-9

2-(Dimethylamino)ethyl nonanoate

Cat. No.: B8603176
CAS No.: 56535-30-9
M. Wt: 229.36 g/mol
InChI Key: VSZDDVNPPJZRKE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl nonanoate is a tertiary amine-containing ester with the molecular formula C₁₃H₂₅NO₂. Structurally, it consists of a dimethylaminoethyl group esterified with nonanoic acid. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of cationic polymers and surfactants. Its long aliphatic chain (nonanoate) and polar dimethylamino group confer unique solubility and reactivity properties, making it valuable in industrial applications such as coatings, adhesives, or flocculants .

Properties

CAS No.

56535-30-9

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

2-(dimethylamino)ethyl nonanoate

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-13(15)16-12-11-14(2)3/h4-12H2,1-3H3

InChI Key

VSZDDVNPPJZRKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acrylate

Structural Differences: Replaces the nonanoate group with an acrylate moiety (CH₂=CHCOO−). Physical Properties:

  • Volatility: Lower molecular weight and shorter chain make it more volatile than 2-(Dimethylamino)ethyl nonanoate.
  • Combustibility: Classified as a combustible liquid (flash point ~85°C) . Applications: Used in copolymer production (e.g., with acrylamide) for cationic flocculants in water treatment . Reactivity: The acrylate’s unsaturated double bond enables rapid polymerization, unlike the saturated nonanoate, which requires stronger initiators.

Ethyl 4-(Dimethylamino)benzoate

Structural Differences: Aromatic benzoate ester vs. aliphatic nonanoate. Reactivity: Demonstrates higher photochemical reactivity in resin systems compared to aliphatic esters like 2-(Dimethylamino)ethyl methacrylate. For instance, in resin cements, ethyl 4-(dimethylamino)benzoate achieves a 15–20% higher degree of conversion than methacrylate derivatives . Performance: Produces resins with superior tensile strength and thermal stability due to aromatic stabilization .

Diethylaminoethanol (2-Diethylaminoethanol)

Structural Differences : Alcohol (-OH) instead of ester (-COO-) functional group.
Physical Properties :

  • Odor and Volatility: Colorless liquid with a weak ammonia odor; higher volatility than this compound due to lower molecular weight.
  • Occupational Exposure: Permissible Exposure Limit (PEL) of 10 ppm (skin) due to irritant properties . Applications: Used as a corrosion inhibitor and pH adjuster, contrasting with the nonanoate’s role in polymer synthesis.

Physicochemical Properties and Performance

Table 1: Key Property Comparison

Property This compound 2-(Dimethylamino)ethyl Acrylate Ethyl 4-(Dimethylamino)benzoate Diethylaminoethanol
Molecular Weight 251.35 g/mol 157.21 g/mol 207.27 g/mol 117.19 g/mol
Functional Group Ester (nonanoate) Ester (acrylate) Ester (benzoate) Alcohol
Volatility Low (long chain) Moderate Low (aromatic) High
Reactivity in Polymers Moderate (requires initiators) High (self-polymerizing) High (photoactive) N/A
Key Application Surfactants, polymer intermediates Water treatment polymers Dental resins, adhesives Corrosion inhibition

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